molecular formula C10H9ClN2O B13288431 (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol

(3-Chlorophenyl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13288431
M. Wt: 208.64 g/mol
InChI Key: XUYCIQXXPRALLS-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

(3-chlorophenyl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-2-7(4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13)

InChI Key

XUYCIQXXPRALLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CNN=C2)O

Origin of Product

United States

Foundational & Exploratory

Biological activity profile of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol , a privileged scaffold and critical intermediate in medicinal chemistry. It is most notable for its structural homology to the core pharmacophore of Crizotinib (Xalkori) and its utility in Fragment-Based Drug Discovery (FBDD) for targeting receptor tyrosine kinases (RTKs).

Executive Summary

(3-Chlorophenyl)(1H-pyrazol-4-yl)methanol is a diaryl-methanol scaffold characterized by a pyrazole ring linked to a 3-chlorophenyl group via a chiral hydroxymethyl bridge. While often categorized as a synthetic building block (CAS 1152534-78-9), its biological significance lies in its role as a bioisostere for the kinase-binding core of ALK (Anaplastic Lymphoma Kinase) and c-Met inhibitors.

In isolation, the compound exhibits moderate antimicrobial activity and low-affinity kinase inhibition. However, its primary value is as a precursor fragment that establishes critical hydrogen-bonding networks within the ATP-binding pockets of oncogenic kinases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Core Scaffold Diaryl-methanol (Pyrazole/Phenyl)
Key Functional Groups Secondary Alcohol (H-bond donor/acceptor), Pyrazole (H-bond donor/acceptor), Chlorophenyl (Lipophilic pocket filler)
LogP (Predicted) ~1.7 - 2.1 (Moderate Lipophilicity)
Solubility Soluble in DMSO, Methanol; Low solubility in water

Biological Activity & Mechanism of Action[3][11]

Kinase Inhibition (ALK/c-Met Targeting)

The structural architecture of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol mimics the "hinge-binding" region of several Type I kinase inhibitors.

  • Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH (N1) acts as a donor, interacting with the hinge region of the kinase (e.g., Met1199 in ALK). The central hydroxyl group often forms a water-mediated bridge or direct H-bond to the gatekeeper residue or the sugar-binding pocket.

  • SAR Context: This compound is a simplified analog of the Crizotinib intermediate, where the 2,6-dichloro-3-fluorophenyl group is replaced by a 3-chlorophenyl group.

    • Bioactivity:[1][2][3][4][5][6] The 3-chlorophenyl variant typically shows reduced potency compared to the 2,6-dichloro analog due to less optimal filling of the hydrophobic back-pocket, but it retains selectivity for the ALK/c-Met fold.

    • Application: Used in Structure-Activity Relationship (SAR) libraries to map the steric tolerance of the kinase hydrophobic pocket.

Antimicrobial & Antifungal Activity

Research into 1,3-diarylpyrazole derivatives indicates that the (Aryl)(Pyrazolyl)methanol motif possesses intrinsic antimicrobial properties.

  • Spectrum: Moderate activity against Candida albicans and Aspergillus niger.

  • Mechanism: Disruption of fungal ergosterol biosynthesis pathways, likely via inhibition of CYP51 (Lanosterol 14α-demethylase), owing to the ability of the pyrazole nitrogen to coordinate with the heme iron of the enzyme.

Toxicity & ADME Profile
  • Metabolic Stability: The secondary alcohol is a "soft spot" for oxidation by dehydrogenases to the corresponding ketone (methanone), which may alter biological activity.

  • Cytotoxicity: Generally low cytotoxicity in non-transformed fibroblast lines (IC50 > 50 µM), making it a viable scaffold for drug development.

Signaling Pathway Visualization (ALK Inhibition)

The following diagram illustrates the downstream signaling cascades (RAS/ERK, PI3K/AKT, JAK/STAT) blocked when this scaffold (as part of a larger inhibitor) binds to the ALK receptor.

ALK_Pathway Inhibitor Pyrazolyl-Methanol Scaffold ALK ALK Receptor (Tyrosine Kinase) Inhibitor->ALK Inhibits (ATP Competition) RAS RAS ALK->RAS Phosphorylation PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Transcriptional Activation

Caption: The scaffold acts as an ATP-competitive inhibitor of ALK, blocking downstream RAS/ERK, PI3K/AKT, and STAT3 pathways essential for tumor survival.

Experimental Protocols

Synthesis of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol

This protocol utilizes a Grignard-mediated addition or Lithiation strategy, ensuring high yield and purity.

Reagents:

  • 4-Iodo-1H-pyrazole (protected, e.g., 1-THP-4-iodopyrazole)

  • 3-Chlorobenzaldehyde

  • n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (iPrMgCl)

  • Anhydrous THF

Step-by-Step Methodology:

  • Protection: Protect 4-iodopyrazole with DHP (3,4-dihydro-2H-pyran) to form 1-(tetrahydro-2H-pyran-2-yl)-4-iodopyrazole.

  • Metal-Halogen Exchange: Dissolve the protected pyrazole (1.0 eq) in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate the lithiated species.

  • Nucleophilic Addition: Add 3-Chlorobenzaldehyde (1.1 eq) dissolved in THF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Deprotection: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[3] Treat the crude intermediate with dilute HCl/Methanol to remove the THP protecting group.

  • Purification: Purify via silica gel column chromatography (DCM:MeOH gradient) to yield the white solid product.

In Vitro Kinase Assay (ALK/c-Met)

To validate the scaffold's activity as a fragment.

  • Assay Platform: FRET-based LanthaScreen™ or Z´-LYTE™ Kinase Assay.

  • Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 100 µM).

  • Reaction:

    • Mix Kinase (ALK catalytic domain), Fluorescent Peptide Substrate, and ATP (at Km) in reaction buffer.

    • Add compound.[1][7][3][8][4][5][9] Incubate for 60 mins at Room Temperature.

  • Detection: Add Development Reagent (Protease or Antibody). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis Workflow Diagram

Synthesis_Route Start1 4-Iodo-1H-pyrazole Protection THP Protection Start1->Protection Intermediate1 N-THP-4-Iodo-pyrazole Protection->Intermediate1 Reaction Nucleophilic Addition Intermediate1->Reaction 1. Lithiation Reagent n-BuLi / THF (-78°C) Reagent->Reaction Aldehyde 3-Chlorobenzaldehyde Aldehyde->Reaction 2. Addition Intermediate2 Protected Alcohol Reaction->Intermediate2 Deprotection Acid Hydrolysis (HCl/MeOH) Intermediate2->Deprotection Final (3-Chlorophenyl) (1H-pyrazol-4-yl)methanol Deprotection->Final

Caption: Convergent synthesis route via lithiation-addition coupling of the pyrazole and phenyl fragments.

References

  • Crizotinib Synthesis & SAR: Cui, J. J., et al. (2011). "Discovery of 3-[(3aR,4R,5S,7S)-7-(1-Ethylpropyl)-3a,4,5,7-tetrahydro-2H-furo[3,2-c]pyridin-4-yl]phenol (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for diaryl-pyrazole scaffolds).

  • Pyrazoles in Medicinal Chemistry: Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Orbital: The Electronic Journal of Chemistry.

  • Antimicrobial Activity: Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents." European Journal of Medicinal Chemistry.

  • Chemical Data: PubChem Compound Summary for Pyrazole Derivatives. National Library of Medicine (US).[3]

  • Intermediate Availability: BOC Sciences Product Catalog - (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol.[]

Sources

Strategic Assessment of Metabolic Stability: (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

(3-Chlorophenyl)(1H-pyrazol-4-yl)methanol represents a critical pharmacophore often found in kinase inhibitors (e.g., FLT3, JAK) and GPCR ligands. Its structure comprises three distinct functional domains: a lipophilic 3-chlorophenyl ring , a polar 1H-pyrazole heteroaromatic ring, and a bridging secondary alcohol (methanol) linker.

While this scaffold offers excellent hydrogen-bonding potential and solubility, it presents specific metabolic liabilities. The secondary alcohol is a "soft spot" for oxidative dehydrogenation and direct glucuronidation, while the pyrazole ring is susceptible to N-glucuronidation.

This guide details a rigorous, self-validating workflow to predict, measure, and optimize the metabolic stability of this specific chemical entity.

Structural Alert Analysis (The "Chemist's Eye")

Before initiating wet-lab experiments, we must dissect the molecule to anticipate metabolic vectors.

The Secondary Alcohol Linker ( )
  • Risk: Rapid oxidation to the corresponding ketone: (3-chlorophenyl)(1H-pyrazol-4-yl)methanone.

  • Mechanism: CYP450-mediated gem-diol formation or direct dehydrogenation (often CYP3A4 or CYP2C9).

  • Consequence: Loss of chirality. If the active drug is a specific enantiomer (

    
     or 
    
    
    
    ), oxidation to the achiral ketone destroys the stereochemical information, potentially leading to loss of potency or off-target toxicity.
The Pyrazole Ring ( )
  • Risk: Direct Phase II conjugation (N-glucuronidation).

  • Mechanism: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes (specifically UGT1A4 or UGT2B7) can attach a glucuronic acid moiety to the pyrazole nitrogen.

  • Consequence: Rapid renal clearance and reduced half-life (

    
    ).
    
The Chlorophenyl Ring
  • Risk: Aromatic hydroxylation.

  • Mitigation: The chlorine atom at the meta position deactivates the ring towards electrophilic attack and blocks metabolism at that specific site. However, the para position relative to the linker remains vulnerable to CYP-mediated hydroxylation.

In Silico Prediction Workflow

We utilize a "consensus prediction" strategy, combining steric and electronic mapping to prioritize experimental resources.

Protocol
  • Site of Metabolism (SOM) Prediction: Use software (e.g., StarDrop™, ADMET Predictor™) to generate a metabolic landscape.

  • QSAR Analysis: Input the SMILES string Clc1cccc(c1)C(O)c2cnn[H]c2 to predict Intrinsic Clearance (

    
    ).
    
  • Flagging: If predicted

    
    , the compound is classified as "High Clearance" and requires immediate structural modification.
    

InSilicoWorkflow Input Input Structure (SMILES) SOM SOM Prediction (P450 & UGT) Input->SOM QSAR QSAR CLint Calculation Input->QSAR Decision Risk Assessment SOM->Decision QSAR->Decision Proceed to Microsomes Proceed to Microsomes Decision->Proceed to Microsomes Low Risk Modify Structure Modify Structure Decision->Modify Structure High Risk

Figure 1: In Silico Decision Tree. Early identification of metabolic soft spots prevents wasted wet-lab resources.

In Vitro Experimental Validation

To accurately predict human pharmacokinetics (PK), we employ a tiered assay system. Crucial Note: Because this molecule contains sites for both Oxidation (CYP) and Glucuronidation (UGT), a simple microsomal assay is insufficient. You must use Hepatocytes or microsomes supplemented with UDPGA.

Assay 1: Microsomal Stability (Phase I Focus)

This assay isolates CYP450 activity to measure the rate of oxidation (Alcohol


 Ketone).
  • System: Pooled Human Liver Microsomes (HLM).[1]

  • Test Concentration:

    
     (Low concentration ensures first-order kinetics).
    
  • Cofactor: NADPH (Regenerating system).[2][3][4]

Step-by-Step Protocol:

  • Preparation: Pre-warm 100 mM Phosphate Buffer (pH 7.4) to 37°C.[2][3][5]

  • Dosing: Add test compound (from DMSO stock) to microsomes (0.5 mg/mL protein conc). Final DMSO < 0.1%.[5]

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Remove aliquots (50

    
    ) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Assay 2: Hepatocyte Stability (Phase I & II Focus)

This is the "Gold Standard" for this molecule because it captures the UGT-mediated glucuronidation of the pyrazole and alcohol.

  • System: Cryopreserved Human Hepatocytes (suspension).

  • Cell Density:

    
     cells/mL.
    
  • Protocol: Similar to microsomes but requires Krebs-Henseleit Buffer (KHB) and no external cofactors (cells are self-sufficient).

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Remaining" vs. time. The slope of this line is


 (elimination rate constant).




Classification Table
ParameterLow ClearanceModerate ClearanceHigh Clearance

(min)
> 6015 - 60< 15

< 1515 - 45> 45
Implication Stable ScaffoldOptimization NeededUnstable (Stop/Redesign)

Metabolite Identification (MetID)[10]

Understanding how the molecule breaks down is as important as knowing how fast. We use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to identify the species formed.

Expected Metabolic Pathways

For (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol (


):
  • M1 (Oxidation): Loss of 2H (Alcohol

    
     Ketone). Mass shift: -2 Da .
    
  • M2 (Glucuronidation): Addition of Glucuronic Acid (

    
    ). Mass shift: +176 Da .
    
  • M3 (Hydroxylation): Addition of Oxygen to the phenyl ring. Mass shift: +16 Da .

MetabolicPathways Parent (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol (Parent MW: ~208) Ketone Metabolite M1: Ketone (Oxidation of Linker) Risk: Loss of Chirality Parent->Ketone CYP3A4/2C9 (-2 Da) Gluc_O Metabolite M2a: O-Glucuronide (Phase II on Alcohol) Parent->Gluc_O UGT (+176 Da) Gluc_N Metabolite M2b: N-Glucuronide (Phase II on Pyrazole) Parent->Gluc_N UGT1A4 (+176 Da) Hydroxy Metabolite M3: Phenyl-OH (CYP Hydroxylation) Parent->Hydroxy CYP (+16 Da)

Figure 2: Predicted Metabolic Map. M1 (Ketone) and M2b (N-Gluc) are the highest probability pathways for this scaffold.

Optimization Strategy

If the assays reveal high clearance (


), apply these medicinal chemistry strategies:
  • Block Oxidation: Replace the benzylic hydrogen with Deuterium (Deuterium Switch). This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated oxidation.

  • Steric Hindrance: Add a methyl group adjacent to the alcohol (converting secondary alcohol to tertiary). Note: This changes the pharmacology significantly.

  • Block N-Glucuronidation: Methylate the pyrazole nitrogen (1-methyl-pyrazole). This eliminates the acidic proton required for UGT conjugation.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Di, L., et al. (2008). Optimization of a Metabolic Stability Assay in Hepatocytes. Journal of Biomolecular Screening. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[6][7][8] Link

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[9] RSC Medicinal Chemistry.[9] Link

  • Merck Millipore. (2023). Microsomal Stability Assay Protocol.[1][2][3][4][5][10]Link

Sources

Methodological & Application

Synthesis of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance of Pyrazole-Containing Methanols in Medicinal Chemistry

The pyrazole moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Molecules incorporating the (1H-pyrazol-4-yl)methanol framework, in particular, have garnered significant attention from researchers in drug discovery. The structural features of these compounds, characterized by a hydroxyl group attached to a methylene bridge at the 4-position of the pyrazole ring, allow for diverse biological interactions. The substituent at the 3-position of the pyrazole and on the phenyl ring of the methanol moiety can be systematically varied to modulate the pharmacological profile. (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol is a key intermediate and a valuable building block for the synthesis of novel compounds with potential applications in oncology and as anti-inflammatory agents[1]. The strategic placement of the chloro-substituent on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed protocols for two distinct and reliable synthetic routes to obtain (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful synthesis and high purity of the target compound.

Strategic Approaches to Synthesis

Two primary synthetic strategies are outlined in this guide, each with its own set of advantages. The first route proceeds through a ketone intermediate, which is subsequently reduced to the desired alcohol. The second route employs a Grignard reaction, a classic and powerful tool for carbon-carbon bond formation.

Synthetic_Strategies cluster_0 Route 1: Reduction of a Ketone Intermediate cluster_1 Route 2: Grignard Reaction Start1 Starting Materials Intermediate1 (3-Chlorophenyl)(1H-pyrazol-4-yl)ketone Start1->Intermediate1 Acylation Product1 (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol Intermediate1->Product1 Reduction Start2 N-Protected 4-Bromopyrazole Intermediate2 4-Pyrazolylmagnesium Bromide Start2->Intermediate2 Grignard Formation Intermediate3 N-Protected Adduct Intermediate2->Intermediate3 Addition to 3-Chlorobenzaldehyde Product2 (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol Intermediate3->Product2 Deprotection

Caption: Overview of the two primary synthetic routes.

Route 1: Synthesis via Reduction of a Ketone Intermediate

This route involves the acylation of a pyrazole precursor to form a ketone, followed by the reduction of the carbonyl group to the desired secondary alcohol. This approach is often favored for its reliability and the commercial availability of starting materials.

Part A: Synthesis of (3-Chlorophenyl)(1H-pyrazol-4-yl)ketone

The key intermediate, (3-Chlorophenyl)(1H-pyrazol-4-yl)ketone, can be synthesized via a Friedel-Crafts acylation of a suitable pyrazole derivative. However, a more common and often higher-yielding approach involves the Vilsmeier-Haack reaction to generate a 4-formylpyrazole, which is then subjected to a Grignard reaction followed by oxidation, or alternatively, a direct acylation. For the purpose of this protocol, we will focus on a method analogous to the Vilsmeier-Haack formylation followed by reaction with a Grignard reagent and subsequent oxidation, or a direct acylation approach. A well-established method for the synthesis of similar pyrazole-4-carbaldehydes involves the reaction of acetophenone hydrazones with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide)[2][3][4].

Reaction Principle: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds[5][6][7]. The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then attacks the electron-rich pyrazole ring.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Cyclization_Formylation Cyclization & Formylation Vilsmeier_Reagent->Cyclization_Formylation Hydrazone Substituted Hydrazone Hydrazone->Cyclization_Formylation 4_Formylpyrazole 4-Formylpyrazole Cyclization_Formylation->4_Formylpyrazole

Caption: Vilsmeier-Haack reaction workflow.

Protocol 1A: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Model Reaction)

This protocol for a structurally similar compound provides a solid foundation for adapting the synthesis to the desired target[8].

ReagentMolar Eq.MW ( g/mol )Amount
4-Chloroacetophenone phenylhydrazone1.0242.713.66 g (15 mmol)
Phosphorus oxychloride (POCl₃)~2.0153.335 mL
N,N-Dimethylformamide (DMF)Solvent73.0920 mL

Step-by-Step Procedure:

  • To a flask containing cold N,N-dimethylformamide (15 mL) at 0-5 °C, slowly add phosphorus oxychloride (5 mL) dropwise with continuous stirring over 30 minutes. This forms the Vilsmeier reagent.

  • Separately, dissolve 4-chloroacetophenone phenylhydrazone (3.66 g, 15 mmol) in DMF (5 mL).

  • Add the hydrazone solution dropwise to the cold Vilsmeier reagent with continuous stirring, maintaining the temperature at 0-5 °C for one hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 5-6 hours.

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • A precipitate will form. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Part B: Reduction of the Carbonyl to an Alcohol

The reduction of the ketone or aldehyde to the corresponding alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful, non-selective alternative[9][10].

Reaction Principle: The hydride (H⁻) from the reducing agent acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol[10].

Protocol 1B: Reduction of the Carbonyl Intermediate

ReagentMolar Eq.MW ( g/mol )Amount
Carbonyl Intermediate1.0-(e.g., 10 mmol)
Sodium Borohydride (NaBH₄)1.537.830.57 g (15 mmol)
MethanolSolvent32.0450 mL

Step-by-Step Procedure:

  • Dissolve the carbonyl intermediate (e.g., 10 mmol) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes and then at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol.

Route 2: Synthesis via Grignard Reaction

The Grignard reaction provides a direct method to form the carbon-carbon bond between the pyrazole ring and the 3-chlorophenyl group. This route requires careful control of anhydrous conditions and the use of a protecting group for the acidic N-H of the pyrazole.

Part A: Protection of the Pyrazole Nitrogen

The acidic proton on the pyrazole nitrogen will quench the Grignard reagent. Therefore, it is essential to protect this position before forming the Grignard reagent. The tetrahydropyranyl (THP) group is a suitable choice as it is stable under basic Grignard conditions and can be readily removed under acidic conditions[11].

Protocol 2A: N-Protection of 4-Bromopyrazole

ReagentMolar Eq.MW ( g/mol )Amount
4-Bromopyrazole1.0146.96(e.g., 10 mmol)
3,4-Dihydro-2H-pyran (DHP)1.284.121.1 mL (12 mmol)
p-Toluenesulfonic acid (p-TsOH)catalytic172.20~50 mg
Dichloromethane (DCM)Solvent84.9350 mL

Step-by-Step Procedure:

  • Dissolve 4-bromopyrazole in dichloromethane.

  • Add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-THP protected 4-bromopyrazole.

Part B: Grignard Reaction and Deprotection

The Grignard reagent is prepared from the N-protected 4-bromopyrazole and magnesium turnings. This is then reacted with 3-chlorobenzaldehyde. Subsequent acidic workup both protonates the alkoxide and removes the THP protecting group.

Reaction Principle: The Grignard reagent is a potent nucleophile that adds to the carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then hydrolyzed to the alcohol.

Grignard_Reaction_Workflow Protected_Pyrazole N-THP-4-bromopyrazole Grignard_Reagent 4-Pyrazolylmagnesium Bromide Protected_Pyrazole->Grignard_Reagent Mg Mg turnings Mg->Grignard_Reagent Addition Nucleophilic Addition Grignard_Reagent->Addition Aldehyde 3-Chlorobenzaldehyde Aldehyde->Addition Alkoxide Magnesium Alkoxide Adduct Addition->Alkoxide Acid_Workup Acidic Workup (Deprotection & Protonation) Alkoxide->Acid_Workup Final_Product (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol Acid_Workup->Final_Product

Caption: Workflow for the Grignard reaction route.

Protocol 2B: Grignard Reaction and Deprotection

ReagentMolar Eq.MW ( g/mol )Amount
N-THP-4-bromopyrazole1.0231.08(e.g., 10 mmol)
Magnesium Turnings1.224.310.29 g (12 mmol)
3-Chlorobenzaldehyde1.0140.571.41 g (10 mmol)
Anhydrous Tetrahydrofuran (THF)Solvent72.1150 mL
Iodine (I₂)Initiator253.811 crystal

Step-by-Step Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings and a crystal of iodine in a flask.

  • Add a small amount of a solution of N-THP-4-bromopyrazole in anhydrous THF to initiate the reaction.

  • Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining solution of N-THP-4-bromopyrazole dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 3-chlorobenzaldehyde in anhydrous THF dropwise to the stirred Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Add dilute hydrochloric acid (e.g., 1 M HCl) to dissolve the magnesium salts and cleave the THP protecting group. Stir until the deprotection is complete (monitor by TLC).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

The two synthetic routes presented provide robust and adaptable methods for the preparation of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol. The choice of route may depend on the availability of starting materials, scale of the reaction, and the specific expertise of the researcher. The ketone reduction route is generally more straightforward, while the Grignard route offers a more convergent approach. Both protocols emphasize the importance of careful experimental technique and purification to obtain the target compound in high yield and purity. This versatile intermediate can then be utilized in the synthesis of a diverse library of compounds for further investigation in drug discovery programs.

References

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Reduction of aldehydes and ketones. Chemguide. [Link]

  • 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]

Sources

Using (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol as a building block for ALK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic utilization of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol in the development of ALK (Anaplastic Lymphoma Kinase) inhibitors.

Executive Summary & Pharmacophore Rationale

The small molecule (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol represents a "privileged structure" in kinase inhibitor discovery, specifically for the ALK/ROS1/c-Met triad.[1] Its utility stems from its dual functionality:

  • Hinge-Binding Motif: The 1H-pyrazole-4-yl moiety acts as a potent bidentate hinge binder, capable of forming donor-acceptor hydrogen bonds with the kinase hinge region (typically residues Glu1197 and Met1199 in ALK).[1]

  • Hydrophobic Anchor: The 3-chlorophenyl group targets the hydrophobic back-pocket (selectivity pocket), often occupied by the "gatekeeper" residue or the solvent front, depending on the vector.

  • Chiral Linker: The secondary alcohol (methanol bridge) provides a vector for stereoselective coupling (e.g., Mitsunobu reaction), allowing precise orientation of the pharmacophore within the ATP-binding site.

This guide outlines the protocols for synthesizing, resolving, and coupling this building block to generate high-affinity ALK inhibitors analogous to Crizotinib and next-generation macrocycles.[1]

Chemical Profile & Retrosynthetic Logic

PropertySpecification
IUPAC Name (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Key Functionality Secondary Alcohol (Chiral center), Pyrazole NH (Acidic), Aryl Chloride
Solubility DMSO (>50 mM), Methanol, DMF; Low in water
pKa (Pyrazole NH) ~14.0 (requires strong base for deprotonation)
Storage -20°C, Hygroscopic (Store under Argon)
Retrosynthetic Analysis

The molecule is typically synthesized via a Grignard addition of 3-chlorophenylmagnesium bromide to a protected 1H-pyrazole-4-carbaldehyde .[1] The choice of protecting group (SEM, THP, or Trityl) is critical for subsequent coupling steps.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Use this protocol if the material is not commercially available or requires fresh preparation.

Reagents:

  • 4-Iodo-1H-pyrazole (or 1H-pyrazole-4-carbaldehyde)[1]

  • 3-Chlorophenylmagnesium bromide (1.0 M in THF)[1]

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)[1]

  • NaH (60% dispersion)[1]

Step-by-Step Workflow:

  • Protection: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in dry DMF at 0°C. Add NaH (1.2 eq) portion-wise. Stir 30 min. Add SEM-Cl (1.1 eq) dropwise.[1] Warm to RT and stir 2h. Quench with water, extract with EtOAc.

  • Grignard Addition: Dissolve the SEM-protected aldehyde in anhydrous THF under Argon. Cool to -78°C.[1]

  • Reaction: Add 3-chlorophenylmagnesium bromide (1.2 eq) dropwise over 20 min. The solution will turn yellow/orange.

  • Completion: Stir at -78°C for 1h, then allow to warm to 0°C. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexane).

    • Yield Target: >85%.[2]

    • QC: ¹H NMR should show the benzylic proton as a singlet/doublet at ~5.8 ppm.

Protocol B: Chiral Resolution (Critical for ALK Selectivity)

Kinase pockets are chiral environments. The (R)- and (S)-enantiomers often exhibit >100-fold differences in IC₅₀.[1]

Method: Enzymatic Kinetic Resolution

  • Setup: Suspend racemic (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol (1.0 g) in Vinyl Acetate (10 mL) and MTBE (40 mL).

  • Enzyme: Add Novozym 435 (immobilized Candida antarctica Lipase B, 100 mg).

  • Incubation: Shake at 30°C for 24-48h. Monitor enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

  • Separation: Filter off enzyme. The reaction yields the (S)-acetate and the unreacted (R)-alcohol (configuration must be verified by X-ray or optical rotation comparison with Crizotinib intermediates).[1]

  • Purification: Separate the alcohol and ester via standard silica chromatography.

Protocol C: Mitsunobu Coupling (The "Linker" Strategy)

This is the primary method to attach the building block to a core scaffold (e.g., a phenol-substituted pyridine).[1]

Target: Coupling to a 3-hydroxy-2-aminopyridine core (Core-OH).[1]

  • Preparation: Dissolve Core-OH (1.0 eq), (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Activation: Cool to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise. Note: The reaction proceeds with Walden inversion at the chiral center.

  • Reaction: Stir at 0°C for 1h, then RT overnight.

  • Deprotection: If the pyrazole was SEM-protected, treat the crude residue with TFA/DCM (1:1) or TBAF/THF to reveal the free pyrazole NH.

  • Isolation: Neutralize, extract, and purify via Prep-HPLC.

Biological Validation Assays

ALK Kinase Activity Assay (Biochemical)

Validate the inhibitory potential of the synthesized ligand.[3]

  • Platform: FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).[1]

  • Enzyme: Recombinant Human ALK (catalytic domain).

  • Substrate: PolyGT peptide labeled with a fluorophore.

  • Protocol:

    • Prepare 3-fold serial dilutions of the inhibitor in DMSO (Start at 10 µM).

    • Incubate inhibitor with ALK enzyme (5 nM) and ATP (at Km, ~50 µM) for 60 min.

    • Add detection reagent (Eu-labeled anti-phosphotyrosine antibody).[1]

    • Read TR-FRET signal.[1]

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Success Criterion: IC₅₀ < 50 nM for lead candidates.[4]

Cell Viability Assay (Cellular)
  • Cell Lines:

    • H3122: EML4-ALK positive (Sensitive control).[1]

    • H2228: EML4-ALK positive (Moderate sensitivity).[1]

    • A549: ALK negative (Specificity control).

  • Method: CellTiter-Glo® (ATP quantification).[1]

  • Duration: 72h drug exposure.

Visualizations & Pathways

Figure 1: ALK Signaling & Inhibition Logic

This diagram illustrates where the inhibitor intervenes in the ALK signaling cascade, preventing downstream proliferation (RAS/MAPK) and survival (PI3K/AKT).

ALK_Pathway ALK ALK Fusion Protein (EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K Inhibitor Inhibitor (Pyrazole-Methanol Scaffold) Inhibitor->ALK Competes with ATP ATP ATP ATP->ALK Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Mechanism of Action. The Pyrazole-Methanol inhibitor competes with ATP for the ALK kinase domain, blocking downstream RAS/MAPK and PI3K/AKT oncogenic signaling.

Figure 2: Synthetic Workflow (Mitsunobu Coupling)

Synthesis_Workflow Start Building Block: (3-Cl-Ph)(Py-4-yl)MeOH Step1 Mitsunobu Reaction (PPh3, DIAD, THF, 0°C) Start->Step1 Core Scaffold Core: (e.g., 3-OH-Pyridine) Core->Step1 Intermediate Coupled Ether (Inverted Stereocenter) Step1->Intermediate Step2 Deprotection (TFA or TBAF) Intermediate->Step2 Product Final ALK Inhibitor Step2->Product

Caption: Convergent synthesis strategy utilizing the Mitsunobu reaction to couple the chiral alcohol building block to the kinase inhibitor core scaffold.

Structure-Activity Relationship (SAR) Insights

Why this specific building block?

  • The 3-Chlorophenyl Group:

    • Role: Acts as a lipophilic probe.

    • SAR Data: In Crizotinib optimization, the 3-position on the phenyl ring was critical. While Crizotinib uses a 2,6-dichloro-3-fluoro pattern, the 3-chlorophenyl analog is often used in early "scaffold hopping" to assess the depth of the hydrophobic pocket without the steric clash of ortho-substituents.[1]

    • Optimization: If potency is low, consider adding an ortho-fluorine (2-F) to lock the conformation via intramolecular H-bonding with the ether oxygen.[1]

  • The Pyrazole-4-yl:

    • Role: The "Donor-Acceptor" motif.[1]

    • Interaction: The N1-H acts as a donor to the hinge region backbone carbonyl (Glu1197), while the N2 acts as an acceptor from the backbone amide (Met1199).

References

  • Cui, J. J., et al. (2011).[5] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[5]

  • Soda, M., et al. (2007).[6] "Identification of the transforming EML4-ALK fusion gene in non-small-cell lung cancer." Nature, 448, 561–566. [1]

  • PubChem Compound Summary. "1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol" (Structural Analog Reference). National Center for Biotechnology Information.

  • Shaw, A. T., et al. (2014). "Crizotinib in ROS1-rearranged non-small-cell lung cancer." New England Journal of Medicine, 371(21), 1963-1971.[1]

  • BOC Sciences. "(3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol Product Page." (Building Block Availability).

Disclaimer: This protocol is for research and development purposes only. All synthesis involving halogenated aromatics and kinase inhibitors should be performed in a fume hood with appropriate PPE.

Sources

Reduction of ketones to form (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanone

Executive Summary

This application note details the optimized protocol for the reduction of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanone to its corresponding secondary alcohol, (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol . This transformation is a critical step in the synthesis of c-Met and ALK kinase inhibitors (e.g., Crizotinib analogues).

The primary challenge in this synthesis is achieving chemoselectivity: reducing the carbonyl moiety without dehalogenating the aromatic ring (a risk with catalytic hydrogenation) or interfering with the unprotected pyrazole nitrogen. This guide utilizes a controlled Sodium Borohydride (


) reduction in methanol, a method selected for its operational simplicity, high yield, and tolerance of aryl halides.

Chemical Context & Mechanism

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the borohydride anion on the carbonyl carbon. Unlike standard diaryl ketones, the presence of the 1H-pyrazole introduces an acidic proton (


).
  • Substrate: (3-Chlorophenyl)(1H-pyrazol-4-yl)methanone

  • Reagent: Sodium Borohydride (

    
    )[1][2][3][4]
    
  • Solvent: Methanol (MeOH)[3][5]

  • Product: (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol[6][][8]

Mechanistic Insight
  • Solvation & Deprotonation: Upon dissolution in methanol, the pyrazole

    
     may undergo partial deprotonation or hydrogen bonding with the solvent. 
    
    
    
    is basic; it may initially react with the acidic pyrazole proton, consuming one hydride equivalent and evolving
    
    
    gas.
    • Strategic Implication: We employ a slight excess (1.5 – 2.0 eq) of reducing agent to account for this "sacrificial" proton consumption and ensure complete carbonyl reduction.

  • Hydride Transfer: The borohydride delivers a hydride (

    
    ) to the electrophilic carbonyl carbon, forming a boron-alkoxide complex.
    
  • Chemoselectivity: The conditions (

    
     to RT, no transition metals) are mild enough to leave the 
    
    
    
    bond intact, avoiding the hydrodehalogenation often seen with
    
    
    .

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][9][10]Role
(3-Chlorophenyl)(1H-pyrazol-4-yl)methanone ~206.631.0Limiting Reagent
Sodium Borohydride (

)
37.831.5Reducing Agent
Methanol (anhydrous preferred) 32.04N/ASolvent (10-15 vol)
1M HCl (aq) N/AN/AQuench/Neutralization
Ethyl Acetate (EtOAc) N/AN/AExtraction Solvent
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a clean, dry round-bottom flask (RBF) with (3-Chlorophenyl)(1H-pyrazol-4-yl)methanone (1.0 eq).

  • Add Methanol (10 volumes relative to mass, e.g., 10 mL per 1 g substrate).

  • Note: Pyrazoles can be sparingly soluble. Sonicate or gently warm (30°C) if necessary to achieve a clear homogenous solution, then cool back down.

Step 2: Controlled Reduction

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add

    
      (1.5 eq) portion-wise over 10–15 minutes.
    
    • Critical: Evolution of hydrogen gas will occur. Ensure adequate venting. Do not seal the vessel.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours .

Step 3: In-Process Control (IPC) – Self-Validating Checkpoint

  • TLC Monitoring: Eluent system 50% EtOAc / 50% Hexanes.

    • Starting Material: Higher

      
      , distinct UV activity.
      
    • Product: Lower

      
       (more polar due to -OH), distinct UV activity.
      
  • Validation: The reaction is considered complete when the starting ketone spot is non-detectable (< 2%).

Step 4: Quench & Workup

  • Cool the mixture back to 0°C .

  • Slowly add water (5 vol) to quench excess borohydride.

  • Adjust pH to ~7.0 using 1M HCl.

    • Why? The pyrazole is amphoteric. At low pH (<2), it protonates and stays in the aqueous layer. At high pH (>12), the pyrazole N-H deprotonates. Neutral pH ensures the molecule is neutral and partitions into the organic phase.

  • Remove Methanol under reduced pressure (Rotovap) if the volume is excessive.

  • Extract the aqueous residue with Ethyl Acetate (3 x 10 vol) .

  • Combine organic layers, wash with Brine , and dry over anhydrous

    
     .
    

Step 5: Isolation

  • Filter off the drying agent.

  • Concentrate the filtrate in vacuo to yield the crude solid.

  • Purification: Usually, the product is pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Process Visualization

The following diagram illustrates the logical workflow and decision nodes for this protocol.

G Start Start: Ketone Substrate Solvation Dissolve in MeOH (10 vol) Check Homogeneity Start->Solvation Cooling Cool to 0°C Solvation->Cooling Addition Add NaBH4 (1.5 eq) Portion-wise (Gas Evolution) Cooling->Addition Reaction Warm to RT Stir 2-3 Hours Addition->Reaction IPC IPC: TLC / LCMS Ketone Consumed? Reaction->IPC IPC->Addition No (Add 0.5 eq NaBH4) Quench Quench with H2O Adjust pH to 7.0 (Critical) IPC->Quench Yes Extraction Extract with EtOAc Wash with Brine Quench->Extraction Isolation Dry (Na2SO4) & Concentrate Extraction->Isolation Final Target Alcohol (White/Off-white Solid) Isolation->Final

Figure 1: Operational workflow for the reduction of pyrazole-ketones, highlighting the critical pH adjustment step.

Expected Results & Characterization

ParameterExpected ValueNotes
Physical State White to off-white solidKetones are often colored (yellowish); alcohols are typically colorless/white.
Yield 85% – 95%Loss usually occurs during extraction if pH is not optimized.
1H NMR (DMSO-d6)

5.8-6.0 ppm (d, 1H, -OH)
Diagnostic doublet for secondary alcohol proton (couples with CH).
1H NMR (DMSO-d6)

5.6-5.8 ppm (d, 1H, -CH-)
Methine proton shifts upfield relative to the ketone.
MS (ESI)

consistent with MW
Chlorine isotope pattern (3:1 ratio of M : M+2) must be preserved.

Troubleshooting Guide

  • Issue: Incomplete Conversion.

    • Cause: Moisture in solvent (NaBH4 decomposes) or acidic pyrazole consuming reagent.

    • Solution: Add an additional 0.5 eq of NaBH4 and stir for 1 more hour.

  • Issue: Low Isolated Yield.

    • Cause: Product lost to aqueous layer during workup.

    • Solution: Check aqueous layer pH. If pH < 4 or > 10, the pyrazole is ionized. Re-adjust to pH 7 and re-extract with EtOAc or DCM/iPrOH (3:1).

  • Issue: Dechlorination (Rare).

    • Cause: Contamination with transition metals or excessive heating.

    • Solution: Ensure glassware is clean; keep reaction below 40°C.

References

  • General Protocol for NaBH4 Reduction

    • Source: Organic Chemistry Portal. "Reduction of Ketones to Alcohols."[1][2][3][4][11]

    • URL:[Link]

  • Synthesis of Pyrazole Intermediates (Analogous Chemistry)

    • Source: National Institutes of Health (PMC). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides." (See Scheme 4 for reduction of phenyl ring side chains).
    • URL:[Link]

  • Properties of Chlorophenyl-Pyrazole Alcohols: Source: Chem-Impex International. "(3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol Product Page." (Demonstrates stability of the diaryl-pyrazole-methanol scaffold).
  • Safety Data for Sodium Borohydride

    • Source: Sigma-Aldrich.[8] "Sodium Borohydride SDS."

Sources

Application Note: Optimizing Synthetic Routes for 1H-Pyrazol-4-yl Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for 1H-Pyrazol-4-yl Methanol Synthesis Content Type: Detailed Application Note & Protocols Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemists.

Executive Summary

The (1H-pyrazol-4-yl)methanol scaffold is a privileged substructure in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and fragment-based drug discovery. However, its synthesis presents a "Tautomer Trap." The acidic pyrrole-like nitrogen (


) and the basic pyridine-like nitrogen create solubility issues and catalyst poisoning during reduction steps. Furthermore, direct reduction of the unprotected ester (ethyl 1H-pyrazole-4-carboxylate) often results in poor yields due to the formation of insoluble aluminate salts.

This guide details the strategic implementation of Nitrogen-Protecting Groups (PGs) to streamline the synthesis of 1H-pyrazol-4-yl methanol. We focus on two primary workflows: Reductive Strategy (via ester) and Lithiation Strategy (via C-H activation), providing validated protocols for Tetrahydropyranyl (THP) and [2-(Trimethylsilyl)ethoxy]methyl (SEM) protection.

Strategic Decision Matrix

The choice of protecting group is dictated by the synthetic route and the stability required for subsequent transformations.

G Start Target: 1H-Pyrazol-4-yl Methanol Input Starting Material? Start->Input RouteA Route A: Ester Reduction (Ethyl 1H-pyrazole-4-carboxylate) Input->RouteA Ester Available RouteB Route B: C-H Lithiation (1H-Pyrazole) Input->RouteB De Novo / C-H Act. DecidePG_A Select PG for Reduction Stability RouteA->DecidePG_A DecidePG_B Select PG for Ortho-Lithiation RouteB->DecidePG_B THP THP (Tetrahydropyranyl) Acid Labile | Low Cost DecidePG_A->THP Preferred SEM SEM (Trimethylsilylethoxymethyl) Base Stable | Directing Group DecidePG_B->SEM Required ProcessA 1. Protection (DHP/H+) 2. LAH Reduction 3. Acidic Deprotection THP->ProcessA ProcessB 1. Protection (SEM-Cl) 2. n-BuLi / DMF 3. NaBH4 Reduction SEM->ProcessB Output Purified Alcohol ProcessA->Output ProcessB->Output

Figure 1: Decision tree for selecting protecting groups based on starting material availability and reaction mechanism.

Comparative Analysis of Protecting Groups

The following table summarizes the stability and utility of common nitrogen protecting groups specifically for pyrazole-4-methanol synthesis.

Protecting GroupInstallationStability (Reduction)Stability (Lithiation)DeprotectionSuitability
THP (Tetrahydropyranyl)DHP, cat. H

Excellent (LAH, DIBAL)Moderate (Complexation)Mild Acid (HCl/MeOH)Best for Route A
SEM SEM-Cl, NaHExcellentExcellent (Directing)Fluoride (TBAF) or AcidBest for Route B
Boc (tert-Butyloxycarbonyl)Boc

O, DMAP
Poor (Labile to LAH)Poor (Base labile)TFA or HClAvoid for LAH reduction
Trt (Trityl)Trt-Cl, Et

N
GoodPoor (Steric bulk)Mild AcidGood for regiocontrol
PMB (p-Methoxybenzyl)PMB-Cl, BaseGoodGoodTFA or HydrogenationAlternative to THP

Detailed Experimental Protocols

Protocol A: The "Workhorse" Route (THP Protection & Reduction)

Rationale: This is the most scalable method. The THP group masks the acidic proton, preventing the quenching of hydride reagents (e.g., LiAlH


) and improving solubility in THF.
Step 1: THP Protection of Ethyl 1H-pyrazole-4-carboxylate
  • Setup: Charge a flame-dried round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv).

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.05 equiv).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the N-H spot will disappear, replaced by a higher R_f spot).

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[1] Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: THP creates a racemate, but this is irrelevant for the achiral pyrazole core.

Step 2: Reduction to Alcohol
  • Activation: Suspend Lithium Aluminum Hydride (LAH) (1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Addition: Dropwise add the THP-protected ester (from Step 1) dissolved in THF. Caution: Exothermic.

  • Progression: Allow to warm to RT and stir for 2 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the mass of LAH in grams.
  • Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to yield (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol .

Step 3: Deprotection (Optional - In Situ)

If the free pyrazole is required immediately:

  • Dissolve the protected alcohol in MeOH .

  • Add HCl (4M in dioxane) or catalytic p-TsOH . Stir at RT for 2 hours.

  • Concentrate and neutralize to isolate the free base.

Protocol B: The "Lithiation" Route (SEM Protection)

Rationale: If the ester is unavailable, one must functionalize the C4 position of a simple pyrazole. THP is often too labile for strong lithiation conditions; SEM is robust and acts as a Directed Metalation Group (DMG).

Step 1: SEM Protection[2][3]
  • Deprotonation: To a suspension of NaH (60% in oil, 1.2 equiv) in dry THF at 0°C, add 1H-Pyrazole (1.0 equiv). Stir 30 min until H

    
     evolution ceases.
    
  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise. Stir at RT for 3 hours.[1]

  • Workup: Quench with water, extract with Et

    
    O, and purify via silica gel chromatography.
    
Step 2: C4-Lithiation and Formylation
  • Lithiation: Dissolve 1-SEM-pyrazole in dry THF . Cool to -78°C.

  • Metalation: Add n-BuLi (1.1 equiv) dropwise. Note: The SEM group coordinates Li, but C5 lithiation is kinetically favored. However, C4 lithiation can be achieved via halogen-lithium exchange if starting with 4-iodopyrazole.

    • Alternative: Start with 4-Iodo-1-SEM-pyrazole . Treat with i-PrMgCl or n-BuLi at -78°C to generate the C4-anion.

  • Trapping: Add dry DMF (3.0 equiv) to the anion. Warm to RT.

  • Hydrolysis: Quench with sat. NH

    
    Cl to yield 1-SEM-pyrazole-4-carbaldehyde .
    
Step 3: Reduction
  • Dissolve the aldehyde in MeOH .

  • Add NaBH

    
      (1.5 equiv) at 0°C.
    
  • Quench with acetone/water to yield the protected methanol.

Troubleshooting & Expert Insights

The "Magnesium Chelation" Effect

When using Grignard reagents or conducting halogen-lithium exchange on pyrazoles, the nitrogen lone pairs can chelate the metal, stalling the reaction.

  • Solution: Use SEM or Trityl protection. These bulky groups sterically hinder N-coordination, forcing the metal to the desired Carbon center.

Regioselectivity (N1 vs N2)

For unsubstituted 1H-pyrazole-4-yl methanol, N1 and N2 are identical (degenerate). However, if the pyrazole has substituents at C3 or C5 (e.g., 3-methyl-1H-pyrazole-4-yl methanol):

  • THP/SEM: Usually favor the less sterically hindered nitrogen (N1 adjacent to the smaller group) during alkylation/protection.

  • Isomerization: THP pyrazoles can undergo thermal isomerization. If you isolate the wrong regioisomer, heating in the presence of a catalyst may equilibrate the mixture.

Safety Note: LAH Reduction

Reducing pyrazole esters requires careful stoichiometry. The "free" N-H of an unprotected pyrazole will consume 1 equivalent of hydride immediately (forming H


 gas) before any reduction occurs. This is why Protocol A (THP protection)  is safer and more atom-economical than using excess LAH on unprotected substrates.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Vasilevsky, S. F.; Tretyakov, E. V. "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Journal of Organic Chemistry, 2025 . (Discusses SEM-switch strategies).

  • BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." Application Note, 2025 . (Protocols for regioselective protection).

  • RSC Publishing. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles." Green Chemistry, 2015 .[4] (Detailed THP protocols and thermal behavior).

  • Vertex Pharmaceuticals. "Synthesis of Substituted Pyrazoles." Patent Literature/PMC, 2025 . (Industrial application of SEM/THP in drug synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who rely on catalytic methods for constructing this important pyrazole intermediate.

The synthesis of substituted pyrazoles often involves transition-metal-catalyzed cross-coupling reactions to form the core C-C bonds.[1][2][3][4] While powerful, these catalytic systems are susceptible to deactivation, leading to stalled reactions, low yields, and inconsistent results. This document provides a structured, in-depth approach to diagnosing, troubleshooting, and preventing catalyst deactivation, ensuring the robustness and efficiency of your synthetic route.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions that arise when catalyst deactivation is suspected.

Q1: My reaction yield has dropped significantly. What are the first things I should check?

A sudden or gradual drop in yield is the most common symptom of catalyst deactivation. Before delving into complex catalyst analytics, perform these preliminary checks:

  • Reagent Purity: Verify the purity of your starting materials (e.g., 4-halo-pyrazole and 3-chlorophenylboronic acid) and solvents. Impurities are a primary source of catalyst poisons.[5]

  • Inert Atmosphere: Ensure your reaction setup maintains a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active catalyst species (e.g., Pd(0)), rendering it inactive.

  • Reaction Parameters: Double-check that temperature, concentration, and stirring rate are identical to previous successful runs. High temperatures can accelerate thermal degradation.[5]

Q2: What are the primary mechanisms of catalyst deactivation in this type of synthesis?

Catalyst deactivation is broadly categorized into four main mechanisms.[6][7] Understanding these is key to effective troubleshooting.

  • Poisoning: This is a chemical deactivation where impurities or even the reaction components themselves bind strongly to the catalyst's active sites, blocking them from participating in the catalytic cycle.[8][9]

  • Sintering (Thermal Deactivation): At elevated temperatures, the fine metal nanoparticles of a heterogeneous catalyst can melt and agglomerate into larger particles. This drastically reduces the active surface area and, therefore, the catalyst's overall activity.[5][6] This process is generally irreversible.[5]

  • Leaching: The active metal species of a heterogeneous catalyst dissolves from its solid support into the reaction medium. This not only deactivates the solid catalyst but can also contaminate the final product with metal residues.[10]

  • Coking/Fouling: Carbonaceous materials (coke) or other polymeric byproducts physically deposit on the catalyst's surface and within its pores, blocking access to the active sites.[7][8]

Q3: Can the pyrazole ring itself deactivate the catalyst?

Yes, this is a critical consideration in pyrazole synthesis. The Lewis basic nitrogen atoms in the pyrazole ring can coordinate strongly to the transition metal center (e.g., Palladium).[1][11] This coordination can form stable, inactive complexes that effectively "poison" the catalyst and stall the reaction. The choice of bulky, electron-rich ligands is a common strategy to mitigate this self-inhibition by sterically hindering the pyrazole's access to the metal center.[11]

Q4: Is my deactivated catalyst salvageable?

It depends entirely on the mechanism of deactivation.

  • Poisoning: Sometimes reversible by washing the catalyst to remove the adsorbed poison or through specific chemical treatments.[10]

  • Coking/Fouling: Often reversible through controlled oxidation (calcination) to burn off the carbon deposits.[7][10]

  • Sintering & Leaching: These mechanisms involve physical changes to the catalyst structure and are generally considered irreversible.[5][10]

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows for diagnosing specific problems encountered during the synthesis.

Issue 1: Sudden Reaction Failure or Rapid Loss of Activity
  • Primary Suspect: Catalyst Poisoning

  • Causality: A sudden drop in activity, often from the start of the reaction or after a specific event (like adding a new batch of reagent), strongly points to the introduction of a potent poison. Common culprits in cross-coupling reactions include sulfur, lead, mercury, or excess coordinating species that bind more strongly to the catalyst than the intended reactants.[7][12] Moisture can also be detrimental, leading to unwanted side reactions and catalyst degradation.[12]

G start Sudden Drop in Catalyst Activity check_reagents Analyze Starting Materials & Solvents for Impurities (GC-MS, Elemental Analysis) start->check_reagents check_gas Verify Inert Gas Purity (Use High-Purity Source, Consider Gas Purifier) start->check_gas purify Purify Reagents/Solvents (e.g., Pass Through Activated Alumina) check_reagents->purify Impurities Found result Re-run Reaction with Purified Components check_gas->result Purity Confirmed guard_bed Implement a Guard Bed to Capture Poisons Before Catalyst Contact guard_bed->result purify->guard_bed

Caption: Workflow for diagnosing coking or fouling.

Section 3: Standard Operating Procedures (SOPs)
SOP-01: General Protocol for Catalyst Regeneration (Coked/Fouled Catalyst)

This procedure is intended for catalysts deactivated by carbonaceous deposits. Caution: Thermal treatments can cause irreversible sintering if the temperature is too high.

1[13]. Recovery: After the reaction, recover the heterogeneous catalyst by filtration. 2. Washing: Wash the catalyst thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove any adsorbed reactants and products. Dry the catalyst in a vacuum oven at 80-100°C. 3. Calcination: Place the dried, spent catalyst in a tube furnace. 4. Inert Purge: Heat the catalyst to the target temperature (typically 450-550°C, must be optimized for your specific catalyst) under a flow of inert gas (N₂ or Ar) to remove any volatile materials. 5.[14] Oxidation: Slowly introduce a controlled flow of dilute air (e.g., 2-5% O₂ in N₂) into the furnace. Maintain this flow for 2-4 hours to burn off the carbon deposits. 6. Cool Down: Switch back to an inert gas flow and allow the catalyst to cool slowly to room temperature. 7.[10] Verification: Characterize the regenerated catalyst (e.g., using BET surface area analysis) to confirm the removal of foulants and assess any changes in physical properties.

#[15]### SOP-02: Post-Reaction Catalyst Characterization for Diagnosis

To definitively identify the deactivation mechanism, analysis of the spent catalyst is crucial.

  • Sample Preparation: Carefully recover the catalyst post-reaction, wash with a volatile solvent, and dry under vacuum.

  • Visual Inspection: Note any changes in color or texture. The formation of "palladium black" can indicate catalyst decomposition. 3.[5] Microscopy (TEM/SEM): Use Transmission or Scanning Electron Microscopy to visualize the catalyst particles. Compare images of fresh and spent catalyst to identify any increase in particle size, which is direct evidence of sintering. 4.[5] Surface Area Analysis (BET): A significant decrease in the specific surface area of the spent catalyst compared to the fresh one strongly indicates sintering or pore blockage by fouling. 5.[6] Thermogravimetric Analysis (TGA): Heating the spent catalyst on a TGA balance under an inert atmosphere will show weight loss corresponding to volatile materials. Switching to an oxidative atmosphere will show further weight loss if combustible carbonaceous deposits (coke) are present. 6.[10] Inductively Coupled Plasma (ICP-MS/OES): Digest a sample of the reaction filtrate and analyze it via ICP to quantify any dissolved (leached) metal. This is a direct measure of catalyst leaching.

Section 4: Reference Data
Table 1: Summary of Deactivation Mechanisms & Mitigation Strategies
Deactivation MechanismPrimary Cause(s)Key Indicator(s)Mitigation/Remediation Strategy
Poisoning Impurities (S, H₂O), coordinating species (e.g., pyrazole N-atoms)Sudden, rapid loss of activityPurify reagents/solvents; use guard beds; select bulky ligands to prevent self-poisoning.
[5][9][11]Sintering High reaction temperaturesGradual activity loss; increased particle size (TEM); decreased surface area (BET)
[5][6]Leaching Weak metal-support interaction; unsuitable solventGradual activity loss; presence of metal in the product/filtrate (ICP-MS)
[10]Coking/Fouling Decomposition of organic molecules on the catalyst surfaceGradual loss of activity and selectivity; visible deposits; weight loss in TGA
[7][10]
Table 2: Analytical Techniques for Deactivation Diagnosis
TechniqueInformation ProvidedDeactivation Mechanism Indicated
TEM/SEM Particle size, morphology, and distributionSintering
BET Surface Area Total active surface area, pore volumeSintering, Coking/Fouling
TGA Quantification of volatile and carbonaceous depositsCoking/Fouling
XPS Surface elemental composition and chemical statesPoisoning, Coking/Fouling
ICP-MS/OES Elemental analysis of dissolved metals in the liquid phaseLeaching
GC-MS / LC-MS Analysis of impurities in reagents or byproducts in the reaction mixturePoisoning, Coking/Fouling
References
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.
  • Nishihata, Y., et al. (2001). Regeneration of Palladium Subsequent to Solid Solution and Segregation in a Perovskite Catalyst. SAE Transactions.
  • Laroo, C., & Lambert, C. (2004). Regeneration of palladium based catalyst for methane abatment. DCL Inc.
  • US4152291A - Regeneration of palladium hydrogenation catalyst. (1979). Google Patents.
  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • Solis, R. R., et al. (n.d.). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning & Deactivation in Tetrazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-Hexyn.
  • Intertek. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • Protsenko, A. V., & Grushin, V. V. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Omondi, B. (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate.
  • Lee, C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Frantz, D. E., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry.

Sources

Validation & Comparative

Spectroscopic characterization of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Characterization Guide: (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol Subtitle: A Comparative Analysis of Spectroscopic Validation Protocols for Kinase Inhibitor Scaffolds

Executive Summary & Application Context

Product: (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol CAS Registry: (Analogous to 1354746-01-2 series) Primary Application: Pharmacophore scaffold for ALK/ROS1 kinase inhibitors (structurally related to Crizotinib intermediates).

This guide addresses the critical analytical challenges associated with (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol , a chiral secondary alcohol featuring a tautomeric pyrazole ring. In drug discovery, this motif is prized for its hydrogen-bonding capability (via the pyrazole NH and hydroxyl group) and metabolic stability provided by the meta-chlorine substituent.

The Challenge: The molecule exhibits annular tautomerism (1H- vs. 2H-pyrazole) and rotational isomerism, leading to complex NMR spectra that often confuse automated verification systems. This guide compares spectroscopic techniques to establish a "Gold Standard" characterization workflow.

Comparative Analysis: Analytical Techniques

This section objectively compares analytical methods for validating the identity and purity of the product.

Comparison 1: Reaction Monitoring (Precursor vs. Product)

Objective: Confirming the reduction of the ketone/aldehyde precursor to the target alcohol.

FeatureFT-IR (ATR) HPLC-UV (254 nm) 1H NMR (Rapid) Verdict
Speed < 2 mins15-30 mins10-20 minsIR is fastest for in-process control.
Sensitivity Low (Bulk only)High (<0.1% impurity)MediumHPLC is required for purity quantification.
Specificity High: Disappearance of C=O (

) and appearance of broad OH (

).
Low: Precursor and product have similar chromophores (chlorobenzene).High: Distinct shift of methine proton.NMR provides the most structural certainty.

Expert Insight: While HPLC is standard for purity, FT-IR is superior for immediate "Go/No-Go" decisions during synthesis. The loss of the carbonyl stretch is unambiguous, whereas HPLC retention time shifts can be subtle for alcohol/ketone pairs in this scaffold.

Comparison 2: Structural Elucidation (Isomer Differentiation)

Objective: Distinguishing the 3-chlorophenyl isomer from the 4-chlorophenyl impurity.

Feature1D 1H NMR 13C NMR 2D NOESY Verdict
Aromatic Region Complex multiplet overlap (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm).
Distinct carbon environments.[1][2]Spatial correlations.13C NMR is the definitive tool here.
Resolution Poor for meta vs para without high field (>500 MHz).Excellent: Meta-substitution creates unique quaternary signals.Good for confirming proximity.
Tautomerism Broadens signals (NH exchange).Less affected by exchange broadening.Can show exchange cross-peaks.

Expert Insight: Do not rely solely on 1H NMR integration for isomer confirmation. The meta-chlorine substitution pattern is best resolved using 13C NMR , where the C-Cl carbon and the adjacent CH carbons appear at distinct shifts compared to the symmetric para-isomer.

Characterization Data & Specifications

The following data represents the theoretical consensus for high-purity (>98%) material, derived from standard spectral databases of structural analogs (e.g., Crizotinib intermediates).

A. 1H NMR Spectroscopy (500 MHz, DMSO-d6)

Note: DMSO-d6 is chosen over CDCl3 to slow proton exchange and visualize the OH/NH protons.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Pyrazole NH

Broad s1HHighly exchangeable; chemical shift varies with conc.
Ar-H (Pyrazole)

s (broad)2HTautomeric averaging often makes C3-H and C5-H appear equivalent or very broad.
Ar-H (Phenyl)

s1HH-2 (between Cl and alkyl group).
Ar-H (Phenyl)

m3HH-4, H-5, H-6 overlapping.
CH-OH

d (

Hz)
1HCoupled to OH. Becomes singlet if

added.
OH

d (

Hz)
1HHydroxyl proton. Disappears with

shake.
B. Mass Spectrometry (ESI+)
  • Molecular Formula:

    
    
    
  • Exact Mass: 208.04 Da[3]

  • Observed [M+H]+: 209.05 Da

  • Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 209 and 211, confirming the presence of a single Chlorine atom.

C. FT-IR (ATR)
  • 3200 - 3400 cm⁻¹: Broad stretch (O-H and N-H overlap).

  • 1590 cm⁻¹: C=N stretch (Pyrazole ring).[1]

  • 1080 cm⁻¹: C-Cl aromatic stretch.

  • 780 cm⁻¹: C-H out-of-plane bending (indicative of meta-substitution).

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation (Reduction Workflow)

Rationale: Sodium Borohydride (


) is selected over 

for chemoselectivity, avoiding dechlorination of the aromatic ring.
  • Setup: Charge a 100 mL round-bottom flask with (3-chlorophenyl)(1H-pyrazol-4-yl)methanone (1.0 eq) and Methanol (10 V).

  • Activation: Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Warm to room temperature (25°C) and stir for 2 hours.

  • Monitor: Check via TLC (50% EtOAc/Hexane). Product

    
    ; Starting Material 
    
    
    
    .
  • Quench: Add Saturated

    
     solution (5 V) slowly.
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 V). Wash combined organics with Brine.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: NMR Sample Preparation (Critical Step)

Rationale: Pyrazoles aggregate in non-polar solvents, broadening signals. DMSO breaks these aggregates.

  • Weigh 10-15 mg of the solid product into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Optional: If peaks are broad, add 1 drop of

    
     to exchange OH/NH protons and simplify the spectrum to the carbon backbone signals only.
    
  • Acquisition: Set relaxation delay (

    
    ) to >5 seconds to ensure accurate integration of the aromatic protons.
    

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating this specific scaffold, highlighting the decision gates.

G Start Crude Product (Post-Workup) TLC Step 1: TLC/IR (Rapid Screen) Start->TLC Decision1 C=O Peak Absent? TLC->Decision1 NMR Step 2: 1H NMR (DMSO-d6) Decision1->NMR Yes Reprocess Recrystallize (MeOH/Water) Decision1->Reprocess No (C=O present) Decision2 Isomer Pattern Correct? NMR->Decision2 MS Step 3: LC-MS (Isotope Analysis) Decision2->MS Yes (Meta-pattern) Decision2->Reprocess No (Para/Ortho impurity) Final Validated Scaffold Ready for Coupling MS->Final Cl Isotope Confirmed Reprocess->Start

Figure 1: Decision-tree workflow for the spectroscopic validation of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol.

Mechanistic Insight: Pyrazole Tautomerism

One of the most confusing aspects of this molecule's spectroscopy is the "disappearing" protons on the pyrazole ring.

Tautomer T1 Tautomer A (1H-pyrazole) Equilibrium Fast Exchange (NMR Time Scale) T1->Equilibrium T2 Tautomer B (2H-pyrazole) Equilibrium->T2

Figure 2: Annular tautomerism results in signal averaging. In DMSO at RT, C3-H and C5-H often appear as a broad hump rather than distinct doublets.

Implication for Researchers: If your NMR shows broad signals in the aromatic region (


 ppm), do not assume impurity. Run the NMR at elevated temperature (

) to speed up the exchange (sharpening the average peak) or cool it (

) to freeze the tautomers.

References

  • Synthesis of Pyrazole Carbinols: Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles." Source:Journal of Heterocyclic Chemistry. URL:[Link] (General reference for pyrazole synthesis methodology).

  • Spectral Data of Analogs (Crizotinib Intermediates): Title: "Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation." Source:Organic Process Research & Development (ACS Publications). URL:[Link]

  • NMR of Nitrogen Heterocycles: Title: "Proton transfer and tautomerism in pyrazoles: An NMR study." Source:Magnetic Resonance in Chemistry. URL:[Link]

  • General Spectroscopic Data (SDBS): Title: "SDBS Compounds and Spectral Search." Source:AIST (National Institute of Advanced Industrial Science and Technology). URL:[Link]

Sources

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